2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid
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Overview
Description
“2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, such as “this compound”, involves numerous methods . The synthesis of α-amino acids, which are key components in the formation of such compounds, can be achieved through the amination of alpha-bromocarboxylic acids .Molecular Structure Analysis
The molecular structure of amino acids, including those found in pyrimidines, can be analyzed using various techniques such as thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .Chemical Reactions Analysis
Amino acids, including those found in pyrimidines, undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H2O) .Physical and Chemical Properties Analysis
Amino acids, including those found in pyrimidines, are colorless, crystalline substances . They have a high melting point (200-300°C) due to ionic property . The solubility of amino acids depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .Scientific Research Applications
Antiviral and Antiallergic Applications
Research has demonstrated the potential of pyrimidine derivatives, including compounds structurally related to 2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid, in the development of antiviral and antiallergic agents. For instance, studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have shown their efficacy against a range of viruses, including herpes simplex types 1 and 2, varicella-zoster virus, cytomegalovirus, and certain retroviruses like HIV-1 and HIV-2. These compounds inhibit viral replication, indicating their potential as antiviral agents (Holý et al., 2002). Additionally, studies on 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their analogs have revealed significant antiallergic activities, suggesting their application in treating allergic reactions (Nohara et al., 1985).
Molecular Adducts and Co-crystals
Research into molecular adducts and co-crystals involving pyrimidine derivatives has provided insights into their potential pharmaceutical applications. For example, the study of molecular adducts of 2-aminopyrimidine with various carboxylic acids has helped in understanding the structural basis for drug design, facilitating the development of new pharmaceutical compounds (Lynch et al., 1998).
Antibacterial Agents
Pyridonecarboxylic acids, closely related to pyrimidine derivatives, have been explored for their antibacterial properties. Research into these compounds has shown promise in combating bacterial infections, highlighting the potential of pyrimidine derivatives in antibiotic development (Egawa et al., 1984).
HCV NS5B Polymerase Inhibition
Studies on dihydroxypyrimidine-4-carboxylic acids, which share structural similarities with this compound, have identified them as inhibitors of the HCV NS5B polymerase. This discovery points towards their potential use in treating hepatitis C virus infections (Stansfield et al., 2004).
Mechanism of Action
Future Directions
The future directions in the study of pyrimidines, including “2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid”, involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
2-(3-propan-2-yloxypropylamino)-4-propylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-4-6-12-11(13(18)19)9-16-14(17-12)15-7-5-8-20-10(2)3/h9-10H,4-8H2,1-3H3,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQMQPCNBRMKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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